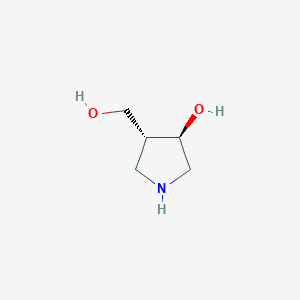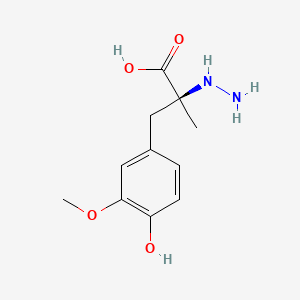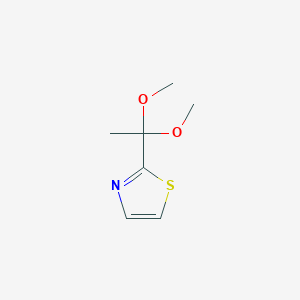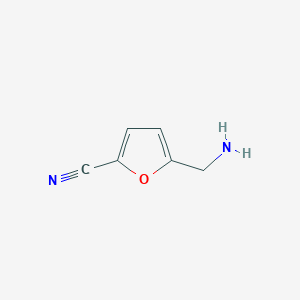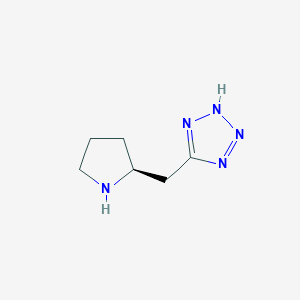
(S)-5-Pyrrolidin-2-ylmethyl-1H-tetrazole
Descripción general
Descripción
(S)-5-Pyrrolidin-2-ylmethyl-1H-tetrazole, also known as PTT, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. PTT is a tetrazole derivative that has been found to possess a wide range of biological activities, including anticonvulsant, analgesic, and anti-inflammatory properties. In
Aplicaciones Científicas De Investigación
Organocatalysis and Continuous-Flow Reactions
(S)-5-Pyrrolidin-2-ylmethyl-1H-tetrazole derivatives have been utilized in organocatalysis, demonstrating their efficacy in facilitating stereoselective aldol reactions under environmentally benign conditions. For instance, a study detailed the development of silica-supported 5-(pyrrolidin-2-yl)tetrazole for continuous-flow aldol reactions, showcasing good stereoselectivities and complete conversion efficiencies, alongside the long-term stability of the packing material (Bortolini et al., 2012).
Material Science and Light-Emitting Devices
Tetrazole compounds have also found applications in material science, particularly in the development of light-emitting devices. A research effort detailed the synthesis and characterization of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands. The study revealed a wide span of redox and emission properties, influenced by the nature of the ancillary tetrazolate ligand, demonstrating potential applications in organic light-emitting devices and biological labeling (Stagni et al., 2008).
Synthesis and Characterization of Copper Complexes
The versatility of pyridyl–tetrazole ligands extends to the synthesis and characterization of copper complexes with notable DNA-binding and antioxidant properties. A study introduced copper complexes of pyridyl–tetrazole ligands with pendant amide and hydrazide arms, revealing their strong binding affinity to calf thymus DNA and significant antioxidant activities, highlighting their potential in therapeutic and biochemical applications (Reddy et al., 2016).
Propiedades
IUPAC Name |
5-[[(2S)-pyrrolidin-2-yl]methyl]-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N5/c1-2-5(7-3-1)4-6-8-10-11-9-6/h5,7H,1-4H2,(H,8,9,10,11)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQJCMXMBWLKCI-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)CC2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50458254 | |
| Record name | (S)-5-Pyrrolidin-2-ylmethyl-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50458254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-5-Pyrrolidin-2-ylmethyl-1H-tetrazole | |
CAS RN |
851394-30-4 | |
| Record name | (S)-5-Pyrrolidin-2-ylmethyl-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50458254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




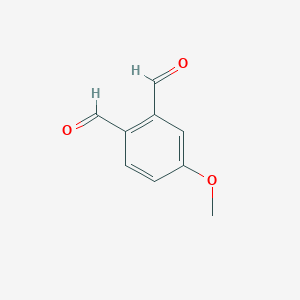
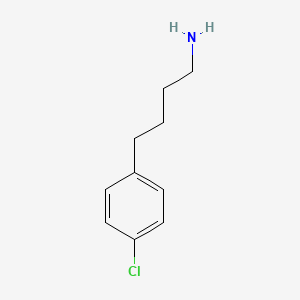
![2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B1610236.png)
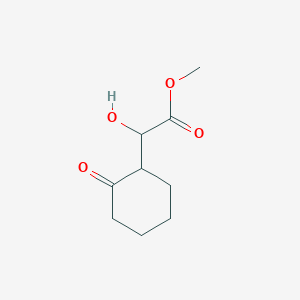

![1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine](/img/structure/B1610241.png)
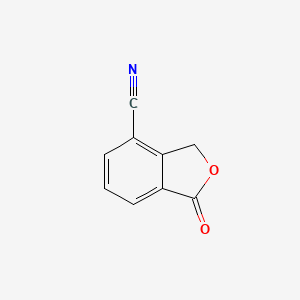
![6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbaldehyde](/img/structure/B1610247.png)
![5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole](/img/structure/B1610248.png)
